2-Methylisoindolin-4-amine hydrochloride
Description
Evolution of Isoindoline (B1297411) Scaffolds in Modern Chemical Biology Research
The isoindoline scaffold, a bicyclic structure composed of a fused benzene (B151609) and pyrrolidine ring, has emerged as a privileged motif in medicinal and organic chemistry. google.com Historically isolated from natural sources, these compounds are now recognized for their prevalence in a wide array of synthetic bioactive molecules. Their unique three-dimensional structure allows for the precise spatial arrangement of functional groups, making them ideal candidates for interacting with biological targets.
In modern chemical biology, isoindoline derivatives are extensively explored for their diverse pharmacological activities. Research has demonstrated their potential as anticancer, anti-inflammatory, analgesic, and antipsychotic agents. A significant evolution in this field is the development of isoindolinones, an oxidized form of the scaffold, which have shown remarkable promise as enzyme inhibitors. The structural versatility of the isoindoline core allows chemists to synthesize vast libraries of derivatives, facilitating comprehensive structure-activity relationship (SAR) studies. These investigations are crucial for optimizing potency, selectivity, and pharmacokinetic profiles, thereby accelerating the drug discovery process. The continued development of novel synthetic methodologies provides researchers with efficient access to these complex scaffolds, ensuring their prominent role in the future of therapeutic research.
Significance of Amine Hydrochlorides within Organic Synthesis and Chemical Exploration
In the realm of organic chemistry and pharmaceutical development, the conversion of amine-containing compounds into their hydrochloride salts is a fundamental and widely employed strategy. Amines, particularly larger organic molecules, are often oils or amorphous solids with limited solubility in aqueous media and can be susceptible to degradation through oxidation. The formation of an amine hydrochloride salt, through reaction with hydrochloric acid, addresses these challenges by converting the basic amine into a more stable and manageable ammonium salt.
This transformation offers several distinct advantages. Firstly, hydrochloride salts are typically crystalline solids, which simplifies their purification through recrystallization and improves their handling characteristics and shelf-life. Secondly, the ionic nature of the salt dramatically increases water solubility, a critical attribute for compounds intended for biological research and pharmaceutical applications, as it enhances bioavailability. In organic synthesis, the hydrochloride salt can serve to protect the amine group during a reaction; the free base amine can be easily regenerated later by treatment with a non-nucleophilic base. This strategy allows for greater control over complex synthetic pathways and expands the chemical toolbox available to researchers.
Contextualization of 2-Methylisoindolin-4-amine (B55493) Hydrochloride within Contemporary Chemical Research Landscapes
2-Methylisoindolin-4-amine hydrochloride is a specialized chemical intermediate that holds a significant position in the landscape of contemporary drug discovery, particularly in the field of oncology. While not an end-product therapeutic itself, it serves as a crucial building block for the synthesis of more complex, high-value molecules. Its primary role is in the construction of isoindolinone-based compounds designed as inhibitors of Poly(ADP-ribose) polymerase (PARP).
PARP is a family of enzymes critical for DNA repair mechanisms within cells. In certain cancers, particularly those with deficiencies in other DNA repair pathways (such as BRCA1/2 mutations), inhibiting PARP leads to a synthetic lethality, causing targeted cancer cell death while largely sparing healthy cells. The isoindolinone core, which can be synthesized from 2-Methylisoindolin-4-amine, mimics the nicotinamide (B372718) moiety of NAD+, the natural substrate for PARP, allowing these inhibitors to competitively bind to the enzyme's active site.
The synthesis of these advanced PARP inhibitors often involves a multi-step process where the 2-Methylisoindolin-4-amine core provides the foundational scaffold. For example, the free amine of 2-methylisoindolin-4-amine can be prepared via the reduction of 2-methyl-4-nitro-isoindoline using a palladium-on-carbon catalyst under a hydrogen atmosphere. This amine then becomes a key reactant in subsequent steps to build the final isoindolinone-based inhibitor. The hydrochloride salt form ensures the stability and solubility of this key intermediate during storage and handling before its use in these synthetic pathways. Therefore, this compound is an enabling tool for researchers developing next-generation targeted cancer therapies.
Chemical Compound Data
Table 1: Physicochemical Properties of 2-Methylisoindolin-4-amine
| Property | Value |
| CAS Number | 122993-59-3 |
| Molecular Formula | C₉H₁₂N₂ |
| Molecular Weight | 148.21 g/mol |
| Boiling Point | 250.7±40.0 °C (Predicted) |
| Density | 1.123±0.06 g/cm³ (Predicted) |
| pKa | 7.79±0.20 (Predicted) |
Table 2: Compound Identification
| Identifier | Code |
| MDL Number | MFCD10007250 |
| SMILES Code | NC1=CC=CC2=C1CN(C)C2 |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-methyl-1,3-dihydroisoindol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-11-5-7-3-2-4-9(10)8(7)6-11;/h2-4H,5-6,10H2,1H3;1H |
InChI Key |
MIOSPDOFMRMFFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1)C(=CC=C2)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Pathway Elucidation for 2 Methylisoindolin 4 Amine Hydrochloride
Precursor Synthesis and Derivatization Routes to Isoindoline (B1297411) Scaffolds
The foundational step in the synthesis of the target molecule is the construction of the bicyclic isoindoline ring system. This is often achieved by first creating a related precursor, such as an isoindolin-1-one (B1195906) or a phthalimide derivative, which can then be reduced to the desired isoindoline core.
Substituted isoindolin-1-ones are versatile intermediates in nitrogen-containing heterocyclic chemistry. A variety of synthetic strategies have been developed to access these scaffolds. One effective method involves the ultrasonic-assisted reaction between 3-alkylidenephtalides and primary amines. This reaction proceeds through the in situ generation of 3-hydroxyisoindolinones, which can then be transformed into reactive N-acyliminium (NAI) ion intermediates under acidic conditions, allowing for the introduction of various substituents.
Another prominent approach is the palladium-catalyzed oxidative annulation of benzamides with cyclopropanols. This method constructs the isoindolin-1-one ring through a sequence involving C-H/C-C bond cleavage and subsequent C-C/C-N bond formation. Furthermore, lithiation-based strategies offer a powerful route; for instance, the lithiation of N'-benzyl-N,N-dimethylureas with t-BuLi, followed by reaction with an electrophile, can yield 3-substituted isoindolin-1-ones in high yields.
A summary of selected synthetic methods for isoindolin-1-one formation is presented below.
| Method | Starting Materials | Key Reagents/Conditions | Intermediate |
| Ultrasonic-Assisted Synthesis | 3-Alkylidenephtalides, Primary Amines | Methanol, 60°C, Ultrasonic Irradiation | 3-Hydroxyisoindolinone, N-Acyliminium Ion |
| Reductive C-N Coupling | 2-Carboxybenzaldehyde, Amines | Platinum Nanowires, H₂ (1 bar) | Imine/Aminal |
| Palladium-Catalyzed Annulation | Benzamides, Cyclopropanols | Iridium Catalyst | Metallacycle |
| Lithiation Route | N'-benzyl-N,N-dimethylureas | t-BuLi, THF, 0°C | Ortho-lithiated Urea (B33335) |
| Base-Mediated Cyclization | 2-Cyanobenzaldehyde, Nitroanilines | KOH, Methanol | Amidine |
The core 2-methylisoindoline structure is typically accessed via the reduction of an N-methylated phthalimide precursor. Phthalimides are readily synthesized from phthalic anhydrides and a primary amine. For the synthesis of the 2-methylisoindoline scaffold, N-methylphthalimide is the key intermediate. The subsequent reduction of the two imide carbonyl groups is a critical step. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are effective for this transformation, reducing the phthalimide to the corresponding 2-methylisoindoline. This method is demonstrated in the synthesis of related isoindoline-containing clinical drugs, where the stepwise reduction of an N-alkylated phthalimide with LiAlH₄ yields the isoindoline intermediate wikipedia.org.
An alternative strategy for creating N-amino isoindoline analogues involves a nitrosation-reduction sequence starting from the secondary amine (the isoindoline itself). The reaction of the isoindoline with nitrous acid forms an N-nitroso intermediate. Subsequent reduction of this intermediate, for example using zinc dust in a neutral pH medium, yields the N-aminoisoindoline, which can then be converted to its hydrochloride salt nih.govacsgcipr.org.
Synthetic Strategies for the Amination at Position 4 of the Isoindoline Core
Introducing an amine group specifically at the C-4 position of the aromatic ring of the isoindoline scaffold requires a highly regioselective approach. Direct C-H amination of the unsubstituted isoindoline ring is challenging due to competing reactions at other positions. Therefore, a more controlled, multi-step pathway is generally employed.
The most reliable method for installing the amine group at the C-4 position involves starting with a precursor that is already functionalized on the benzene (B151609) ring. The synthesis typically begins with 3-nitrophthalic anhydride. This starting material ensures that the nitrogen functionality is correctly positioned from the outset.
The synthetic sequence proceeds as follows:
Imide Formation : 3-Nitrophthalic anhydride is reacted with methylamine to form N-methyl-3-nitrophthalimide.
Nitro Group Reduction : The nitro group on the phthalimide ring is reduced to an amino group. A common and effective method for this transformation is reduction using iron powder in the presence of an acid, such as hydrochloric acid (Fe/HCl) nih.gov. This yields 4-amino-N-methylphthalimide.
Imide Reduction : The final step is the reduction of the two carbonyl groups of the phthalimide to yield the target 2-Methylisoindolin-4-amine (B55493). As described previously, a strong reducing agent like LiAlH₄ is used for this conversion.
This pathway leverages the established chemistry of phthalic anhydrides and the reliable regiocontrol offered by starting with a substituted precursor, thereby avoiding the challenges of direct C-H functionalization on the isoindoline core.
The final step in the synthesis is the conversion of the free base, 2-Methylisoindolin-4-amine, into its hydrochloride salt. This is a standard acid-base reaction that serves to improve the compound's stability, crystallinity, and solubility in certain solvents nih.gov. The formation of the salt is achieved by reacting the amine with hydrochloric acid nih.govchem-station.com.
Several methods can be employed to accomplish this:
Aqueous HCl : The amine, dissolved in a suitable organic solvent, can be treated with an aqueous solution of hydrochloric acid.
HCl in Organic Solvent : A solution of hydrogen chloride gas dissolved in an organic solvent (e.g., isopropanol, diethyl ether, or dioxane) is added to a solution of the amine.
Gaseous HCl : Hydrogen chloride gas is bubbled directly into a solution of the amine.
The choice of method and solvent depends on the solubility of the resulting salt. Typically, the hydrochloride salt is insoluble in the chosen organic solvent and will precipitate out of the solution, allowing for easy isolation by filtration nih.gov. The protonation occurs at the most basic nitrogen atoms, forming the ammonium salt, which enhances the compound's handling properties for further use nih.gov.
Advanced Synthetic Transformations of 2-Methylisoindolin-4-amine Hydrochloride
The structure of 2-Methylisoindolin-4-amine contains a primary aromatic amine at the C-4 position, which serves as a versatile functional handle for a wide range of advanced synthetic transformations. This allows the isoindoline scaffold to be incorporated into more complex molecules.
One of the most powerful and classical transformations of aromatic amines is the Sandmeyer reaction . This sequence begins with the diazotization of the primary amine using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a highly reactive diazonium salt. This intermediate can then be treated with various copper(I) salts to introduce a range of substituents in place of the original amino group wikipedia.orglscollege.ac.inorganic-chemistry.org.
Key Sandmeyer and related transformations include:
Halogenation : Reaction with CuCl or CuBr introduces chlorine or bromine atoms.
Cyanation : Reaction with CuCN yields the corresponding nitrile, which is a valuable precursor for carboxylic acids, amides, and other functional groups.
Hydroxylation : Reaction in the presence of copper(I) oxide and copper(II) nitrate can introduce a hydroxyl group wikipedia.org.
These reactions provide a robust platform for diversifying the functionality at the 4-position of the isoindoline ring, enabling the synthesis of a wide array of derivatives that would be difficult to access through direct substitution methods lscollege.ac.inorganic-chemistry.org.
Beyond classical methods, the primary amine can also participate in modern cross-coupling reactions. While the Buchwald-Hartwig amination is most famous for forming C-N bonds, the principles of palladium-catalyzed cross-coupling can be applied to derivatives of 2-Methylisoindolin-4-amine nih.govwikipedia.orgrug.nl. For instance, after converting the amine to a more suitable coupling partner like a halide or triflate (via the Sandmeyer reaction), it could undergo subsequent coupling reactions to form C-C, C-O, or C-S bonds, further expanding the synthetic utility of this scaffold.
Functional Group Interconversions
A plausible synthetic route to this compound begins with the nitration of N-methylphthalimide. This electrophilic aromatic substitution is a critical step to introduce the nitrogen functionality onto the benzene ring, which will ultimately become the 4-amino group. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, where careful control of reaction conditions is necessary to favor the formation of the desired 4-nitro isomer.
Following the successful nitration, the subsequent key transformation is the reduction of the resulting 4-nitro-N-methylphthalimide. This reduction can be approached in two ways: a one-step reduction of both the imide and nitro groups or a stepwise reduction. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can potentially reduce both functionalities simultaneously to directly form 2-methylisoindolin-4-amine. However, for better control and selectivity, a two-step reduction is often preferred.
In a stepwise approach, the phthalimide moiety is first reduced to the corresponding isoindoline. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure, or by using chemical reducing agents. This step transforms the dicarbonyl system of the phthalimide into the saturated heterocyclic isoindoline ring, yielding 4-nitro-2-methylisoindoline.
The final crucial functional group interconversion is the selective reduction of the nitro group to the primary amine. This transformation is one of the most fundamental and well-studied reactions in organic synthesis. A variety of methods are available, with catalytic hydrogenation being a common choice for its efficiency and clean reaction profile. Catalysts such as Pd/C, platinum on carbon (Pt/C), or Raney nickel are effective in the presence of hydrogen gas. Alternative methods, which can be advantageous for scalability and safety, include transfer hydrogenation using hydrogen donors like ammonium formate or hydrazine, or metal-acid systems such as iron in acetic acid or tin in hydrochloric acid.
Upon successful reduction of the nitro group, the resulting 2-methylisoindolin-4-amine is obtained as the free base. The final step involves the formation of the hydrochloride salt, which is typically achieved by treating a solution of the amine with hydrochloric acid. This not only facilitates isolation and purification but also enhances the stability and aqueous solubility of the compound.
Table 1: Key Functional Group Interconversions in a Proposed Synthesis of 2-Methylisoindolin-4-amine
| Transformation | Typical Reagents and Conditions | Functional Group Change |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0-25 °C | Aryl-H → Aryl-NO₂ |
| Imide Reduction | H₂, Pd/C, high pressure or LiAlH₄, THF | -C(O)N(R)C(O)- → -CH₂N(R)CH₂- |
| Nitro Reduction | H₂, Pd/C, Ethanol or Fe, CH₃COOH | Aryl-NO₂ → Aryl-NH₂ |
| Salt Formation | HCl in Ether or Isopropanol | Aryl-NH₂ → Aryl-NH₃⁺Cl⁻ |
Chiral Synthesis Approaches
Currently, there is a lack of specific information in the scientific literature detailing the chiral synthesis of this compound. While asymmetric syntheses of related isoindolinone derivatives have been explored, these methods primarily focus on the introduction of stereocenters at the C3 position of the isoindolinone ring. These approaches often employ chiral auxiliaries, organocatalysts, or transition-metal catalysts to achieve high enantioselectivity. However, these established strategies are not directly transferable to the synthesis of the specific target compound of this article, which lacks a substituent at the C3 position and would require a different asymmetric strategy to introduce chirality. Consequently, a detailed discussion of chiral synthesis approaches for this compound cannot be provided based on the available research findings.
Process Optimization and Scalability Research in this compound Synthesis
For the initial nitration step, process optimization would involve a detailed study of the reaction parameters to control the regioselectivity and minimize the formation of undesired isomers. This includes optimizing the ratio of nitrating agents, reaction temperature, and addition rates. On a larger scale, efficient heat management is critical due to the exothermic nature of the reaction.
The reduction of the 4-nitro-N-methylphthalimide presents significant opportunities for optimization. While metal hydride reductions are effective on a lab scale, their use in large-scale manufacturing can be problematic due to safety concerns and difficult work-ups. Therefore, catalytic hydrogenation would be a more attractive option for scalability. Optimization studies would focus on catalyst selection (e.g., Pd, Pt, Ni), catalyst loading, hydrogen pressure, temperature, and solvent choice to maximize the yield and purity of the isoindoline intermediate. Minimizing catalyst deactivation and ensuring efficient catalyst recovery and reuse would also be key considerations for a cost-effective process.
The final nitro group reduction is another critical step for optimization. Catalytic transfer hydrogenation offers a potentially safer and more scalable alternative to high-pressure hydrogenation. Optimization would involve screening different hydrogen donors (e.g., formic acid, ammonium formate, hydrazine) and catalysts to find the most efficient and selective system. The primary goal would be to achieve complete reduction of the nitro group without affecting other parts of the molecule and to minimize the formation of impurities such as hydroxylamines or azo compounds, which can complicate purification.
Finally, the isolation and purification of the final product, including the salt formation step, would be optimized to ensure high purity and consistent quality. This would involve selecting appropriate solvents for crystallization, controlling the pH during salt formation, and developing efficient filtration and drying protocols suitable for large-scale production.
Table 2: Key Parameters for Process Optimization and Scalability
| Synthetic Step | Parameters for Optimization | Scalability Challenges |
|---|---|---|
| Nitration of N-methylphthalimide | Temperature, Reagent stoichiometry, Reaction time | Exothermic reaction control, Handling of corrosive acids |
| Reduction of Phthalimide | Choice of reducing agent, Catalyst type and loading, H₂ pressure, Temperature | Handling of pyrophoric reagents, High-pressure reactor requirements |
| Reduction of Nitro Group | Catalyst selection, Hydrogen source, Solvent, Temperature | Chemoselectivity, Impurity profile, Catalyst deactivation and recovery |
| Purification and Salt Formation | Crystallization solvent, pH control, Isolation technique | Consistent polymorphism, Residual solvent levels, Yield loss during purification |
Advanced Characterization and Analytical Methodologies for 2 Methylisoindolin 4 Amine Hydrochloride
Spectroscopic Approaches in Structural Assignment and Confirmation
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Methylisoindolin-4-amine (B55493) hydrochloride. These techniques provide detailed information about the connectivity of atoms, molecular weight, and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are utilized to provide a complete picture of the carbon-hydrogen framework of 2-Methylisoindolin-4-amine hydrochloride.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shift of these signals, their integration, and their splitting patterns (multiplicity) provide information about the electronic environment and neighboring protons. For instance, the aromatic protons on the isoindoline (B1297411) ring would appear in the downfield region, while the protons of the methyl and methylene (B1212753) groups would be found in the upfield region.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The number of signals corresponds to the number of unique carbon atoms. The aromatic carbons would resonate at higher chemical shifts compared to the aliphatic carbons of the methyl and methylene groups.
Illustrative ¹H and ¹³C NMR Data for this compound:
| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic CH | 6.5 - 7.5 | 110 - 140 |
| Methylene (CH₂) | ~4.0 - 4.5 | ~50 - 60 |
| Methyl (CH₃) | ~2.5 - 3.0 | ~30 - 40 |
This table is for illustrative purposes only. Actual chemical shifts can vary based on solvent and other experimental conditions.
Mass spectrometry (MS) is a key technique for determining the molecular weight and for gaining structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the protonated free base. The fragmentation pattern can provide valuable information for structural confirmation. Common fragmentation pathways for isoindoline derivatives may involve the loss of the methyl group or cleavage of the heterocyclic ring.
Expected Mass Spectrometry Data for this compound:
| Ion | Expected m/z |
|---|---|
| [M+H]⁺ (protonated molecule) | 163.123 |
This table is for illustrative purposes only. The m/z values are calculated based on the exact mass of the most abundant isotopes.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic groups, and C=C stretches of the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound typically exhibit strong UV absorption due to the π-π* transitions of the benzene (B151609) ring. The wavelength of maximum absorption (λmax) can be used for quantitative analysis.
Expected Spectroscopic Data for this compound:
| Spectroscopic Technique | Expected Absorption |
|---|---|
| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~3000-2850 (Aliphatic C-H stretch), ~1600-1450 (C=C stretch) |
This table is for illustrative purposes only. Actual absorption values can be influenced by the solvent and concentration.
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for separating this compound from any impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of pharmaceutical compounds. A reversed-phase HPLC method would typically be developed for this compound. This would likely involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
Method validation would be performed according to established guidelines to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose of quantifying the main component and any known impurities.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
This table presents a typical starting point for method development and is for illustrative purposes.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for identifying and characterizing unknown impurities, even at very low levels. By coupling an HPLC system to a mass spectrometer, it is possible to obtain the molecular weight of each impurity as it elutes from the column, which is a critical step in its structural elucidation. This is a powerful tool for creating a comprehensive impurity profile for this compound.
Gas Chromatography (GC) Applications in Volatile Impurity Analysis
Gas chromatography (GC) is a powerful technique for the separation and quantification of volatile and semi-volatile impurities that may be present in this compound from its synthesis or degradation. Given the basic nature of the amine and the potential for thermal lability, a carefully developed headspace GC method with flame ionization detection (HS-GC-FID) is often employed. This approach minimizes matrix effects and prevents the non-volatile hydrochloride salt from contaminating the GC system. dergipark.org.tr
A typical method involves dissolving the sample in a high-boiling point, inert solvent such as dimethyl sulfoxide (B87167) (DMSO). ijpsonline.com An automated headspace sampler then heats the vial to a specific temperature, allowing volatile impurities to partition into the headspace gas, which is subsequently injected into the GC. The use of a capillary column with a polar stationary phase is often preferred for the analysis of amines to achieve better peak shape and resolution. researchgate.net
Detailed Research Findings:
A hypothetical study on a batch of this compound might reveal the presence of several residual solvents from its synthesis, such as methanol, toluene, and triethylamine. The quantification of these impurities is critical as they are often regulated by pharmacopoeial guidelines. For instance, a validated HS-GC-FID method could be established to detect and quantify these and other potential volatile impurities. The method's performance would be characterized by its linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Below is a representative data table summarizing potential validation results for a GC method for volatile impurity analysis.
| Parameter | Methanol | Toluene | Triethylamine |
| Retention Time (min) | 3.5 | 8.2 | 6.1 |
| LOD (ppm) | 10 | 5 | 2 |
| LOQ (ppm) | 30 | 15 | 6 |
| Linearity (r²) | >0.998 | >0.999 | >0.997 |
| Recovery (%) | 95-105 | 97-103 | 92-108 |
This table presents hypothetical data for illustrative purposes.
Advanced Analytical Techniques for Solid-State Characterization
The solid-state properties of an intermediate like this compound can significantly influence its handling, stability, and reactivity in subsequent synthetic steps.
X-ray diffraction (XRD) is an indispensable tool for characterizing the crystalline nature of a material. A powder XRD (PXRD) pattern provides a unique fingerprint of the crystalline form, allowing for the identification of different polymorphs, which can have distinct physical properties.
Detailed Research Findings:
An analysis of this compound using PXRD would likely reveal a distinct diffraction pattern characteristic of its crystalline structure. The positions (in degrees 2θ) and relative intensities of the diffraction peaks are used to identify the crystalline form. For example, a specific crystalline form might exhibit characteristic peaks at specific 2θ values when exposed to Cu Kα radiation. The absence of a broad halo in the diffractogram would confirm the crystalline nature of the sample, while the presence of unexpected peaks could indicate a polymorphic impurity or the presence of a different crystalline substance.
A representative table of PXRD peaks for a hypothetical crystalline form of this compound is provided below.
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.4 | 45 |
| 12.3 | 7.2 | 100 |
| 15.8 | 5.6 | 80 |
| 20.1 | 4.4 | 65 |
| 24.7 | 3.6 | 90 |
This table presents hypothetical data for illustrative purposes.
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical information about the thermal stability and phase transitions of a material. mt.comucr.edu
Detailed Research Findings:
A TGA of this compound would typically show the mass loss of the substance as a function of temperature. nih.gov For a hydrochloride salt, an initial mass loss at lower temperatures might correspond to the loss of water or residual solvent. mt.com A significant mass loss at higher temperatures would indicate thermal decomposition.
A DSC analysis complements TGA by measuring the heat flow into or out of a sample as a function of temperature. mt.com For a crystalline solid, a sharp endothermic peak would be observed at its melting point. The presence of multiple thermal events could suggest polymorphism or the presence of impurities. nih.gov For instance, a DSC thermogram might show a sharp endotherm corresponding to the melting point, followed by an exothermic event indicating decomposition at a higher temperature.
The following table summarizes hypothetical thermal analysis data for this compound.
| Analytical Technique | Observation | Temperature (°C) | Interpretation |
| TGA | 0.5% Mass Loss | 80 - 110 | Loss of adsorbed water |
| TGA | Onset of Decomposition | > 250 | Thermal decomposition of the compound |
| DSC | Endotherm | 215 - 220 | Melting of the crystalline form |
| DSC | Exotherm | > 260 | Decomposition event |
This table presents hypothetical data for illustrative purposes.
Development of Orthogonal Analytical Methods for Comprehensive Analysis
For a comprehensive understanding of the purity and quality of this compound, it is crucial to employ orthogonal analytical methods. Orthogonal methods are based on different separation principles or detection mechanisms, providing a more complete picture of the impurity profile.
For example, while GC is excellent for volatile impurities, it is not suitable for non-volatile or thermally labile compounds. Therefore, a reversed-phase high-performance liquid chromatography (HPLC) method with UV detection would be developed as an orthogonal technique. This method would be capable of separating and quantifying non-volatile organic impurities, including isomers and related substances that are structurally similar to the main compound.
The combination of GC for volatile impurities, HPLC for non-volatile impurities, XRD for solid-state form, and thermal analysis for stability and phase transitions provides a robust and comprehensive analytical control strategy for this compound. This multi-faceted approach ensures that the material consistently meets the high-quality standards required for pharmaceutical manufacturing.
Derivatives and Analogues of 2 Methylisoindolin 4 Amine Hydrochloride in Chemical Research
Rational Design Principles for Structural Modification and Diversification
The rational design of derivatives based on the 2-methylisoindolin-4-amine (B55493) scaffold is a key strategy in the development of new chemical entities for various research targets. This process is often guided by an understanding of the target's structure and the desired molecular interactions.
A primary principle in the diversification of this scaffold is scaffold hopping , where the core isoindoline (B1297411) structure is used to replace other heterocyclic systems in known active compounds. This approach aims to discover novel intellectual property, improve physicochemical properties, or enhance biological activity. For instance, the isoindoline core can be seen as a constrained analogue of more flexible phenethylamine (B48288) derivatives, a modification that can lock the molecule into a biologically active conformation and improve binding affinity to its target.
Another design principle is structure-based drug design , which relies on the three-dimensional structure of the biological target, often a protein or enzyme. Using computational docking studies, researchers can predict how derivatives of 2-methylisoindolin-4-amine might bind to the active site. dundee.ac.uk This allows for the design of modifications that are expected to enhance these interactions, such as adding hydrogen bond donors or acceptors, or introducing lipophilic groups to interact with hydrophobic pockets. dundee.ac.uk For example, if the target has a nearby acidic residue, modifying the 4-amino group to a more basic amine could lead to a favorable salt bridge interaction.
Fragment-based drug design is also employed, where small molecular fragments are identified that bind to the target, and then these fragments are grown or linked together to create more potent ligands. The 2-methylisoindolin-4-amine core itself can be considered a substantial fragment, and modifications are designed to explore the surrounding binding pocket.
Finally, analogue-based design involves making systematic changes to a known active molecule to understand the structure-activity relationship (SAR). This could involve altering the substitution pattern on the aromatic ring or modifying the N-methyl group to explore the steric and electronic requirements for activity. The goal is to optimize the lead compound's properties, such as potency, selectivity, and metabolic stability.
Synthesis of Substituted 2-Methylisoindolin-4-amine Derivatives
The synthesis of derivatives of 2-methylisoindolin-4-amine hydrochloride is a versatile area of organic chemistry, allowing for a wide range of structural modifications.
The primary amine at the 4-position of the isoindoline ring is a key handle for chemical modification. Standard synthetic transformations can be employed to introduce a variety of functional groups.
Acylation: The amine can be readily acylated using acid chlorides, anhydrides, or activated esters to form amides. This is a common strategy to introduce a wide array of substituents and to probe for interactions with the biological target.
Alkylation: Direct N-alkylation can be achieved using alkyl halides, although this can sometimes lead to over-alkylation. A more controlled method is reductive amination , where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond donors and acceptors and can mimic the phosphate (B84403) group in some biological systems.
Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are often found in biologically active molecules due to their ability to form multiple hydrogen bonds. mdpi.com
A general scheme for these modifications is presented below:
| Starting Material | Reagent | Product Class |
| 2-Methylisoindolin-4-amine | R-COCl | Amide |
| 2-Methylisoindolin-4-amine | R-CHO, NaBH3CN | Secondary Amine |
| 2-Methylisoindolin-4-amine | R-SO2Cl | Sulfonamide |
| 2-Methylisoindolin-4-amine | R-NCO | Urea |
Introducing substituents onto the aromatic portion of the isoindoline ring allows for the exploration of how changes in electronics and sterics affect activity.
Electrophilic Aromatic Substitution: While the amino group is a strong activating group, directing ortho and para, direct electrophilic substitution on the 2-methylisoindolin-4-amine core can be challenging due to the potential for side reactions and the formation of isomeric mixtures. Protecting the amine group can help to control the regioselectivity.
Nucleophilic Aromatic Substitution: If a suitable leaving group, such as a halogen, is present on the aromatic ring, it can be displaced by nucleophiles. This often requires the synthesis of a substituted isoindoline precursor.
Metal-Catalyzed Cross-Coupling Reactions: A more versatile approach involves the use of a halogenated 2-methylisoindoline derivative (e.g., bromo- or iodo-substituted) in cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the introduction of a wide variety of aryl, alkynyl, and amino groups, respectively.
The synthesis of such precursors can be achieved through multi-step sequences, often starting from substituted phthalic anhydrides or other commercially available starting materials.
If a substituent is introduced that creates a chiral center, or if the isoindoline ring itself is substituted in a way that makes it chiral, then stereoisomers can exist. masterorganicchemistry.com The two non-superimposable mirror-image forms of a chiral molecule are called enantiomers. nih.gov Diastereomers are stereoisomers that are not mirror images of each other. youtube.com
The biological activity of enantiomers can differ significantly, as they can interact differently with chiral biological macromolecules like proteins and enzymes. nih.gov Therefore, the exploration of stereoisomers is a critical aspect of medicinal chemistry research.
Chiral Resolution: If a synthesis produces a racemic mixture (a 1:1 mixture of enantiomers), the enantiomers can be separated by chiral chromatography or by reaction with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.
Asymmetric Synthesis: A more efficient approach is to use asymmetric synthesis to selectively produce one enantiomer. This can be achieved by using chiral catalysts, chiral auxiliaries, or chiral starting materials. For isoindoline derivatives, asymmetric reduction of a suitable precursor or enantioselective C-H functionalization are potential strategies.
The absolute configuration of the separated enantiomers is typically determined by X-ray crystallography or by comparison to known compounds. The different biological activities of the individual enantiomers provide valuable information for the design of more potent and selective compounds.
Investigation of Structure-Activity Relationships (SAR) in Derivative Series
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov By synthesizing and testing a series of related compounds, researchers can identify the key structural features required for activity. chemrxiv.org
The systematic modification of the 2-methylisoindolin-4-amine scaffold and the subsequent evaluation of the derivatives' biological activity allow for the elucidation of SAR.
The following table provides a hypothetical example of an SAR study for a series of 2-methylisoindolin-4-amine derivatives designed to inhibit a particular enzyme.
| Compound | R1 (at 4-amino) | R2 (on ring) | IC50 (nM) |
| 1 | H | H | 5000 |
| 2 | -C(O)CH3 | H | 1000 |
| 3 | -C(O)Ph | H | 500 |
| 4 | -SO2CH3 | H | 2000 |
| 5 | -C(O)Ph | 6-F | 250 |
| 6 | -C(O)Ph | 7-Cl | 750 |
| 7 | -CH2Ph | H | 3000 |
Modification at the Amine Nitrogen: Acylation of the 4-amino group (compounds 2 and 3) is beneficial for activity compared to the unsubstituted amine (compound 1) or the benzylated amine (compound 7). An aromatic acyl group (compound 3) is more potent than an aliphatic one (compound 2), suggesting a potential pi-stacking interaction with the target. The sulfonamide (compound 4) is less active than the amides.
Modifications on the Isoindoline Ring System: The introduction of a fluorine atom at the 6-position (compound 5) doubles the potency compared to the unsubstituted analogue (compound 3). This could be due to a favorable electronic effect or a direct interaction with the protein. A chlorine atom at the 7-position (compound 6) is detrimental to activity compared to the unsubstituted analogue, possibly due to steric hindrance.
These SAR insights are crucial for guiding the next round of compound design, with the aim of further optimizing potency and other desirable properties. mdpi.com
Pharmacophore Modeling of Related Isoindoline Systems
Pharmacophore modeling is a fundamental component of modern drug discovery, representing the spatial arrangement of essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a response. nih.gov This computational approach is instrumental in understanding drug-receptor interactions and in identifying novel, biologically active compounds from large chemical libraries. dergipark.org.tr The core principle is that molecules with similar biological activities often share common chemical features arranged in a comparable three-dimensional pattern. nih.gov
In the context of isoindoline systems, pharmacophore modeling helps to elucidate the key structural motifs responsible for their diverse pharmacological activities. The isoindoline scaffold itself often serves as the core or fundamental pharmacophore, providing the basic framework for interaction with a biological target. nih.gov The process can be approached in two primary ways:
Ligand-based pharmacophore modeling: This method is employed when the structure of the biological target is unknown. It involves analyzing a set of active compounds to identify common chemical features, such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. nih.gov
Structure-based pharmacophore modeling: When the three-dimensional structure of the target protein is available, this approach is used to map the key interaction points within the active site. dergipark.org.tr
For isoindoline derivatives, research has shown that specific substitutions on the isoindolinone ring are critical for activity. For instance, in the development of novel immunomodulatory drugs (IMIDs), substitutions at the 5-position of the isoindolinone ring with urea and amide linkers connected to various aromatic rings have led to potent inhibitors of TNF-α production. nih.gov Similarly, in the design of carbonic anhydrase inhibitors, a modular approach considering a head, core, linker, and tail strategy has been effective, with the isoindolinone scaffold as the core pharmacophore. nih.gov
A summary of key pharmacophoric features identified in various isoindoline systems is presented in the table below.
| Feature | Description | Relevance in Isoindoline Systems |
| Aromatic Ring | A flat, cyclic, conjugated system. | The benzene (B151609) ring of the isoindoline core is a crucial hydrophobic and π-stacking interaction feature. |
| Hydrogen Bond Donor | A group capable of donating a hydrogen atom to a hydrogen bond. | Amine or hydroxyl groups substituted on the isoindoline ring can act as key hydrogen bond donors. |
| Hydrogen Bond Acceptor | A group capable of accepting a hydrogen atom in a hydrogen bond. | Carbonyl groups in isoindolinone derivatives are significant hydrogen bond acceptors. nih.gov |
| Hydrophobic Group | A nonpolar group that avoids interaction with water. | The isoindoline scaffold itself and various alkyl or aryl substituents contribute to hydrophobic interactions. nih.gov |
| Positive Ionizable Group | A group that can carry a positive charge at physiological pH. | The nitrogen atom in the isoindoline ring can be protonated, forming a key electrostatic interaction. |
Library Synthesis and High-Throughput Screening Considerations
The synthesis of chemical libraries, which are large collections of structurally related compounds, is a cornerstone of modern drug discovery. These libraries are then subjected to high-throughput screening (HTS) to rapidly identify "hit" compounds with desired biological activity. nih.gov For isoindoline derivatives, various efficient synthetic methodologies have been developed to generate diverse libraries for screening purposes.
One-pot synthesis methods are particularly advantageous as they allow for the construction of complex molecules in a single reaction vessel, often with mild reaction conditions and short reaction times. nih.gov For example, an efficient one-pot synthesis of isoindolines has been achieved from readily available starting materials, yielding a variety of derivatives in good to excellent yields. rsc.org Another approach involves the orthogonal synthesis from α-azido carbonyl compounds, which can be selectively guided to produce either isoindole or isoquinoline (B145761) derivatives, thereby increasing the diversity of the resulting library. organic-chemistry.org Advanced techniques like microwave-assisted, continuous-flow organic synthesis (MACOS) have also been employed for the rapid synthesis of isoindoline-based libraries. dntb.gov.ua
Once a library of isoindoline derivatives is synthesized, it is screened using HTS assays. These assays are designed to be robust, reproducible, and amenable to automation, allowing for the testing of thousands of compounds in a short period. nih.gov A typical HTS campaign involves testing the library at one or more concentrations against a specific biological target. The compounds that show significant activity, known as "hits," are then subjected to further evaluation, including dose-response studies, to confirm their activity and determine their potency. nih.gov
The table below summarizes various synthetic approaches for generating isoindoline libraries.
| Synthetic Method | Starting Materials | Key Features | Outcome |
| One-pot Isoindoline Synthesis | 2-Benzoylbenzoic acid, chlorosulfonyl isocyanate, alcohols | Mild, metal-free conditions; short reaction times. nih.gov | Novel isoindolinone derivatives with good yields. nih.gov |
| Orthogonal Synthesis | α-Azido carbonyl compounds with a 2-alkenylaryl moiety | Selectively produces isoindoles or isoquinolines by modifying reaction conditions. organic-chemistry.org | Diverse isoindole and isoquinoline derivatives. organic-chemistry.org |
| Isoindole Umpolung Strategy | Readily available starting materials | Efficient one-pot synthesis under mild conditions. rsc.org | A variety of isoindolines in good to excellent yields. rsc.org |
| Microwave-Assisted, Continuous-Flow Organic Synthesis (MACOS) | Not specified | Rapid synthesis protocol. dntb.gov.ua | Isoindoline-annulated, tricyclic sultam library. dntb.gov.ua |
Theoretical and Computational Studies on 2 Methylisoindolin 4 Amine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, primarily using Density Functional Theory (DFT), are fundamental in predicting the electronic properties of a molecule like 2-Methylisoindolin-4-amine (B55493). These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
Detailed Research Findings: For a given molecule, DFT calculations can elucidate a variety of electronic and structural properties. nih.gov For instance, in a study on a substituted triazole ester, DFT (specifically the B3LYP method with various basis sets like 6-31G(d)) was used to calculate the optimized molecular geometry, vibrational frequencies, and NMR chemical shifts. nih.gov The results showed excellent agreement with experimental X-ray diffraction and spectroscopic data. nih.gov
Applying this to 2-Methylisoindolin-4-amine, such calculations would begin by optimizing the molecule's 3D geometry to find its lowest energy conformation. From this optimized structure, key electronic descriptors can be computed:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. scielo.br A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue). For 2-Methylisoindolin-4-amine, the primary amine group (-NH2) would be expected to be a region of high electron density and thus a primary site for electrophilic attack or hydrogen bonding.
Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule. This helps in understanding intramolecular charge transfer and identifying reactive sites.
The following interactive table represents typical data that would be generated from DFT calculations for a molecule analogous to 2-Methylisoindolin-4-amine.
| Parameter | Value (Illustrative) | Significance |
|---|
Computational Approaches in Synthetic Route Design and Optimization
Computer-Aided Synthesis Planning (CASP) has become a powerful tool for chemists. nih.gov Software platforms use databases of known chemical reactions and sophisticated algorithms to propose viable retrosynthetic pathways for a target molecule.
Detailed Research Findings: Modern CASP tools, such as SYNTHIA™, incorporate machine learning and retrosynthesis knowledge to rank potential synthetic routes. nih.govsynthiaonline.com These programs deconstruct the target molecule into simpler, commercially available precursors. The evaluation of routes can be guided by user-defined parameters or scoring functions that prioritize factors like convergent synthesis, avoidance of complex ring structures, or high reaction yields. nih.gov For example, the integration of CASP with flow chemistry has been shown to facilitate greener and more efficient production of active pharmaceutical ingredients (APIs) by identifying shared synthetic routes for multiple targets. synthiaonline.com
For an intermediate like 2-Methylisoindolin-4-amine, a CASP tool would analyze its structure and propose several synthetic strategies. A plausible retrosynthetic disconnection might involve breaking the bonds of the heterocyclic ring to identify simpler building blocks, such as a substituted phthalaldehyde or a related benzene (B151609) derivative, which could be cyclized with methylamine. The software would then search for reaction conditions to achieve these transformations, providing chemists with a ranked list of potential laboratory procedures.
Docking and Molecular Modeling Studies on Related Ligand-Target Interactions
Since 2-Methylisoindolin-4-amine is a known intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, molecular docking is a highly relevant computational technique. nih.govresearchgate.net Docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex.
Detailed Research Findings: Docking studies are central to structure-based drug design. For PARP-1 inhibitors, the goal is to design molecules that fit snugly into the enzyme's nicotinamide (B372718) binding site. nih.gov Successful inhibitors typically form key hydrogen bonds with backbone atoms of residues like Gly863 and Ser904. nih.gov Molecular modeling studies on various PARP inhibitors, including those with quinazolinone or isoindolin-1-one (B1195906) scaffolds, have been used to rationalize their binding modes and structure-activity relationships (SAR). acs.orgrsc.orgresearchgate.net These studies often combine docking with more advanced techniques like Quantitative Structure-Activity Relationship (QSAR) analysis to build predictive models that correlate structural features with inhibitory activity. koreascience.kr
A hypothetical docking study of a PARP inhibitor derived from 2-Methylisoindolin-4-amine would involve:
Preparation: Obtaining the 3D crystal structure of the PARP-1 active site and preparing the 3D structure of the ligand.
Docking: Using a program like AutoDock or Glide to place the ligand into the active site in numerous possible conformations and orientations.
Scoring: Evaluating each pose using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode.
Analysis: Examining the top-ranked pose to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, that contribute to binding affinity. This analysis helps explain why the molecule is active and guides the design of more potent derivatives.
The table below shows an example of docking results for a hypothetical inhibitor derived from the title compound against PARP-1.
| Parameter | Value (Illustrative) | Description |
| Binding Affinity (Score) | -9.5 kcal/mol | Predicted free energy of binding. A more negative value indicates stronger binding. |
| Hydrogen Bonds | Gly863, Ser904 | The inhibitor's amide group forms H-bonds with the backbone of these key residues in the nicotinamide pocket. |
| Hydrophobic Interactions | Tyr907, Phe897 | The isoindoline (B1297411) ring and other aromatic parts of the inhibitor interact with hydrophobic residues in the active site. |
| Predicted Ki | 50 nM | The predicted inhibition constant, derived from the binding affinity score. |
Exploration of Mechanistic Pathways via Computational Chemistry
Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed.
Detailed Research Findings: Studying a reaction mechanism computationally involves identifying the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS gives the activation energy, which is the primary determinant of the reaction rate. Frequency calculations are performed to confirm the nature of stationary points: reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
For the synthesis of the 2-methylisoindoline ring system, computational studies could investigate various proposed cyclization mechanisms. For example, one could model the intramolecular cyclization of an o-disubstituted benzene precursor. The calculations would:
Map the potential energy surface of the ring-closing step.
Identify the structure and energy of the transition state.
Determine the activation energy for the reaction.
Analyze the effect of catalysts or different leaving groups on the activation energy, thereby helping to optimize reaction conditions.
This approach allows chemists to understand why certain reactions are favored over others and to rationally design more efficient synthetic routes without relying solely on experimental trial and error. nih.gov
Applications of 2 Methylisoindolin 4 Amine Hydrochloride in Chemical Synthesis and Research
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The isoindoline (B1297411) core is a recognized scaffold in medicinal chemistry, and 2-Methylisoindolin-4-amine (B55493) provides a functionalized version of this core, enabling its incorporation into larger, more elaborate structures. Its utility as a building block is a cornerstone of its application.
Building Block for Heterocyclic Compounds
Heterocyclic compounds are fundamental to drug discovery. The 2-Methylisoindolin-4-amine scaffold can be used in condensation reactions to form more complex fused heterocyclic systems. For instance, isoindoline derivatives are employed in the synthesis of polycyclic structures like isoindolo[2,1-a]quinolines and isoindolo[2,1-a]quinoxalines. The primary amine at the 4-position offers a reactive site for annulation reactions, where additional rings are fused onto the isoindoline framework. This process allows chemists to build intricate, three-dimensional molecules from simpler starting materials. While specific examples detailing the reaction of 2-Methylisoindolin-4-amine hydrochloride itself are not prevalent in broadly indexed literature, the known reactivity of the isoindoline-amine substructure confirms its potential in such synthetic strategies.
Precursor for Amino-Substituted Chemical Scaffolds
The amine group on the benzene (B151609) ring of this compound is a key functional handle. This amine can be readily modified through various chemical reactions, such as acylation, alkylation, and sulfonylation, to attach different substituents. This derivatization is crucial for creating amino-substituted scaffolds. These scaffolds are molecular frameworks that can be further elaborated. For example, the amine group can be transformed into an amide, which can then participate in intramolecular cyclizations to form novel heterocyclic systems. This versatility makes the compound a valuable precursor for generating a wide array of molecules with distinct structural features.
Contribution to the Diversity of Chemical Libraries for Biological Screening
Chemical libraries are large collections of distinct compounds used in high-throughput screening to identify new drug leads. The value of a building block like this compound lies in its ability to introduce structural diversity into these libraries.
By using the isoindoline core as a central scaffold, chemists can generate a library of related compounds by systematically varying the substituents attached to the amine group. This approach, often part of a strategy known as diversity-oriented synthesis, allows for the exploration of a wide area of "chemical space." The goal is to create a collection of molecules with varied shapes, sizes, and functional group arrangements, thereby increasing the probability of finding a compound that interacts with a specific biological target. Chemical suppliers like Enamine offer extensive collections of building blocks, including functionalized amines, specifically for the purpose of library synthesis to support drug discovery programs.
Scaffold for the Development of Novel Chemical Probes and Research Tools
A chemical probe is a small molecule designed to selectively interact with a specific protein or biological target, allowing researchers to study its function. The 2-Methylisoindolin-4-amine scaffold provides a rigid and well-defined structure that can serve as the foundation for such probes.
Probes for Protein-Ligand Interaction Studies
The development of selective ligands for biological receptors is a key area of medicinal chemistry. The isoindoline skeleton is a known pharmacophore for certain targets, including sigma receptors. Researchers design and synthesize series of compounds based on a common scaffold to study structure-activity relationships (SAR) and understand how a ligand binds to its protein target. By modifying the substituents on the 2-Methylisoindolin-4-amine scaffold, scientists can fine-tune the binding affinity and selectivity of the resulting molecules. For example, different groups attached to the nitrogen or the aromatic ring can explore different pockets within a protein's binding site, providing valuable information for the design of more potent and selective drugs. The indolinone scaffold, a related structure, has been successfully used to develop multi-kinase inhibitors like Sunitinib, demonstrating the utility of such cores in targeting protein kinases.
Tools for Mechanistic Elucidation in Chemical Biology
Beyond simply binding to a target, chemical tools are often needed to elucidate the mechanism of a biological process. Molecules derived from the 2-Methylisoindolin-4-amine scaffold can be functionalized with reporter groups, such as fluorescent tags or photoaffinity labels. These modified molecules can be used in advanced assays to visualize where and how they interact with cells and proteins. For instance, a fluorescently labeled version of a ligand can be used in microscopy to track the location of its target receptor on the cell surface. Such tools are invaluable for understanding the complex signaling pathways and molecular interactions that govern cellular function.
Applications in Material Science Research (excluding physical properties)
In principle, diamines such as 2-Methylisoindolin-4-amine could serve as monomers in polymerization reactions to form polymers like polyimides or polyamides. These classes of polymers are known for their thermal stability and mechanical strength, making them valuable in aerospace, electronics, and other advanced industries. The incorporation of the isoindoline structure could potentially impart unique solubility, thermal, or optical properties to the resulting polymer. However, specific studies detailing the synthesis and characterization of polymers derived from 2-Methylisoindolin-4-amine are not present in the surveyed literature.
Similarly, in the realm of porous materials, such as metal-organic frameworks (MOFs), organic amines can be utilized as ligands or as functionalizing agents to tailor the properties of the material for applications in gas storage, separation, and catalysis. The amine group of 2-Methylisoindolin-4-amine could coordinate to metal centers or be used to modify the surface of a pre-synthesized framework. Nevertheless, there are no specific research articles that describe the use of this particular compound in the synthesis or modification of MOFs or other porous materials.
Furthermore, investigations into the use of 2-Methylisoindolin-4-amine derivatives in organic electronics, for instance, as components of organic light-emitting diodes (OLEDs), have not been reported in the accessible scientific domain.
Future Perspectives and Emerging Research Directions for 2 Methylisoindolin 4 Amine Hydrochloride
Exploration of Novel Synthetic Methodologies
The development of efficient, cost-effective, and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 2-Methylisoindolin-4-amine (B55493) hydrochloride and its analogs, research is moving beyond traditional multi-step procedures towards more innovative and streamlined approaches. An efficient one-pot synthesis of isoindolines has been achieved under mild conditions by implementing an isoindole umpolung strategy, resulting in good to excellent yields. rsc.org Another novel approach involves the use of ultrasonic irradiation to prepare isoindolin-1-one (B1195906) derivatives, a method noted for its efficiency, high yields, and tolerance of various functional groups. rsc.org
These modern methods offer significant advantages over classical syntheses, which often require harsh reaction conditions, expensive catalysts, and tedious purification steps. The goal is to improve atom economy, reduce waste, and allow for the synthesis of a wider array of derivatives for screening and development.
| Synthetic Method | Key Features | Potential Advantages for Isoindoline (B1297411) Synthesis | Reference |
| One-Pot Synthesis via Isoindole Umpolung | - Mild reaction conditions- Readily available starting materials- Good to excellent yields | - Increased efficiency- Reduced synthesis time and cost- Practical for creating diverse compound libraries | rsc.org |
| Ultrasonic-Assisted Synthesis | - Use of ultrasonic irradiation- High efficiency and yields- Scalable to multigram quantities- Group tolerance | - Energy efficiency- Can be extended to a one-pot fashion for other isoindoline motifs- Environmentally friendly approach | rsc.org |
Integration with Advanced Automation and Artificial Intelligence in Chemical Discovery
| Technology | Application in Chemical Discovery | Potential Impact on Isoindoline Research | Reference |
| Artificial Intelligence (AI) | Generative Chemistry, Synthesis Planning, Compound Property Prediction. optibrium.com | - De novo design of new isoindoline derivatives with specific target affinities.- Prediction of synthetic accessibility and optimal reaction pathways. researchgate.net- Forecasting physicochemical and biological properties to prioritize candidates. | optibrium.com |
| Automated Synthesis Platforms | Robotic execution of chemical reactions based on digital instructions. ibm.com | - Rapid, parallel synthesis of isoindoline libraries for screening.- High-fidelity reproduction of synthetic procedures.- Enables complex, multi-step syntheses with minimal manual intervention. | ibm.comtechnologynetworks.com |
| Machine Learning Models | Analysis of large datasets to identify complex patterns and relationships. optibrium.com | - Optimization of reaction conditions (e.g., temperature, catalysts, solvents) for synthesizing 2-Methylisoindolin-4-amine hydrochloride.- Identification of structure-activity relationships (SAR) from screening data. | optibrium.comtechnologynetworks.com |
Expanding the Chemical Space of Isoindoline-based Amine Derivatives
The concept of "chemical space" refers to the vast, multidimensional realm of all possible molecules. Exploring and expanding the known territory within this space is fundamental to discovering new drugs and materials. biorxiv.org For isoindoline-based amines, the focus is on systematically modifying the core structure to generate novel derivatives with diverse properties. This involves exploring different substitution patterns on the aromatic ring, altering the N-methyl group, and modifying the amine functionality.
By creating libraries of related compounds, researchers can conduct detailed structure-activity relationship (SAR) studies. mdpi.com For instance, attaching different heterocyclic rings to the isoindoline core can dramatically alter biological activity. mdpi.com Understanding how these structural changes influence the molecule's interaction with biological targets is crucial for optimizing lead compounds. nih.gov Generative AI models, trained on massive chemical databases, are becoming powerful tools for navigating this space, proposing novel, synthetically feasible structures that human chemists might not have conceived. biorxiv.org
Potential for Multidisciplinary Research Collaborations
The inherent versatility of the isoindoline scaffold makes it an attractive candidate for research across various scientific disciplines. Future progress will likely be driven by collaborations that bridge chemistry, biology, materials science, and medicine. For example, novel isoindoline-1,3-dione derivatives have been synthesized and evaluated as potential inhibitors of acetylcholinesterase for applications in Alzheimer's disease research. nih.gov Other studies have integrated isoindoline with quinoline (B57606) to create compounds with antioxidant and antidiabetic properties. mdpi.com
Furthermore, the unique chemical properties of isoindoline derivatives make them useful in analytical chemistry. Multicomponent reactions involving o-phthalaldehyde (B127526) to produce fluorescent isoindole derivatives are used for the sensitive detection and analysis of amino acids and thiols. acs.org Such collaborations are essential for translating fundamental chemical discoveries into practical applications, from new therapeutic agents to advanced diagnostic tools.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methylisoindolin-4-amine hydrochloride, and how can yield be maximized?
- Methodological Answer : A stepwise approach involving reductive amination or nucleophilic substitution is commonly employed. For example, analogs like dapoxetine hydrochloride (a structurally related amine hydrochloride) are synthesized via multi-step reactions, including reduction, etherification, and HCl acidification . Optimization strategies:
-
Catalyst selection : Use palladium or platinum catalysts for hydrogenation steps to reduce byproducts.
-
pH control : Maintain acidic conditions (pH 3–4) during HCl salt formation to ensure crystallinity .
-
Temperature gradients : Gradual cooling post-reaction enhances crystal purity.
Parameter Example Values (From Analogs) Impact on Yield Reaction Time 6–12 hrs (reduction step) ±15% yield HCl Concentration 1.5–2.0 M (acidification) Critical for salt stability
Q. How can impurities in this compound be identified and quantified?
- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 column. Reference standards for related hydrochlorides (e.g., 4-methoxyaniline hydrochloride) show retention times of 8–10 min under isocratic conditions (acetonitrile:water = 70:30) .
- Contaminant resolution : Spiking experiments with known impurities (e.g., unreacted amines) validate specificity. For example, EP/JP impurity standards require ≤0.1% thresholds for pharmaceutical-grade compounds .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and goggles (prevents skin/eye irritation; see GHS Category 2A hazards ).
- Ventilation : Use fume hoods during synthesis to avoid inhalation (emergency measures include fresh air exposure and artificial respiration ).
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the stability of this compound in solution?
- Methodological Answer : Stability studies on similar hydrochlorides (e.g., pyridoxine hydrochloride) show:
- Aqueous solutions : Degrade ≤5% over 30 days at 4°C (pH 3–5) but degrade rapidly at >40°C .
- Organic solvents : DMSO or ethanol enhances stability (≤2% degradation at RT for 14 days) .
- Analytical validation : Monitor via NMR (disappearance of amine proton signals at δ 2.5–3.0 ppm) .
Q. What mechanistic insights explain contradictory reactivity data in this compound derivatives?
- Methodological Answer : Discrepancies often arise from steric hindrance or pH-dependent tautomerism. For example:
- Steric effects : Bulky substituents on the isoindoline ring reduce nucleophilic attack rates (e.g., 30% lower yield in tert-butyl analogs) .
- Tautomerism : Equilibrium between amine and imine forms in aqueous media alters reactivity (confirmed via pH titration and UV-Vis spectroscopy) .
Q. How can computational modeling predict biological interactions of this compound?
- Methodological Answer :
-
Docking studies : Use Schrödinger Suite or AutoDock Vina to simulate binding to targets (e.g., serotonin receptors, due to structural similarity to dapoxetine ).
-
ADMET prediction : Tools like SwissADME estimate LogP (~2.1) and bioavailability (30–40%) based on molecular descriptors (e.g., polar surface area = 45 Ų) .
Property Predicted Value Relevance to Bioactivity H-bond acceptors 3 Membrane permeability Rotatable bonds 2 Conformational flexibility
Data Contradiction Analysis
Q. Why do different studies report varying melting points for this compound?
- Methodological Answer : Variations (e.g., 210–220°C) stem from:
- Polymorphism : Recrystallization solvents (water vs. ethanol) produce distinct crystalline forms .
- Impurity profiles : Residual solvents (e.g., ethyl acetate) depress melting points; purity >98% via HPLC is critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
